Cas no 344338-13-2 (Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate)

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate is a cyclobutane-derived ester featuring a tosyloxy (4-methylbenzenesulfonyloxy) functional group at the 3-position. This compound serves as a versatile intermediate in organic synthesis, particularly in the construction of cyclobutane-containing frameworks. The tosyloxy group enhances reactivity, enabling nucleophilic substitution or elimination reactions, while the methyl ester provides a handle for further derivatization. Its rigid cyclobutane core is valuable in medicinal chemistry for exploring strained ring systems. The compound is typically employed in controlled reactions due to its sensitivity to nucleophiles and bases. Proper handling under inert conditions is recommended to preserve stability.
Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate structure
344338-13-2 structure
Product Name:Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate
CAS No:344338-13-2
MF:C13H16O5S
MW:284.328143119812
CID:2943582
Update Time:2025-11-04

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate Chemical and Physical Properties

Names and Identifiers

    • Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate
    • methyl 3-(4-methylphenyl)sulfonyloxycyclobutane-1-carboxylate
    • methyl 3-{[(4-methylphenyl)sulfonyl]oxy}cyclobutanecarboxylate
    • cis-3-(toluene-4-sulfonyloxy)-cyclobutanecarboxylic acid methyl ester
    • Inchi: 1S/C13H16O5S/c1-9-3-5-12(6-4-9)19(15,16)18-11-7-10(8-11)13(14)17-2/h3-6,10-11H,7-8H2,1-2H3
    • InChI Key: RDQSYEXHPDZATH-UHFFFAOYSA-N
    • SMILES: S(C1C=CC(C)=CC=1)(=O)(=O)OC1CC(C(=O)OC)C1

Computed Properties

  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 5
  • Complexity: 411
  • XLogP3: 2
  • Topological Polar Surface Area: 78

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Additional information on Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate: A Comprehensive Overview

Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate, with CAS No. 344338-13-2, is a compound of significant interest in the fields of organic chemistry and pharmaceutical research. This compound is characterized by its unique structure, which combines a cyclobutane ring with a sulfonyl group and a methyl ester moiety. The presence of these functional groups makes it a versatile molecule with potential applications in drug design and material science.

The molecular structure of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate is notable for its cyclobutane ring, which introduces strain into the molecule, potentially enhancing its reactivity in certain chemical reactions. The sulfonyl group, derived from 4-methylbenzene (toluene), adds electron-withdrawing properties, further influencing the compound's chemical behavior. Additionally, the methyl ester group contributes to the molecule's solubility and stability under various conditions.

Recent studies have explored the synthesis of this compound through various routes, including nucleophilic substitution and coupling reactions. Researchers have demonstrated that the synthesis can be optimized by employing specific catalysts and reaction conditions to achieve higher yields and purities. For instance, the use of phase-transfer catalysts has been shown to significantly enhance the efficiency of the reaction process.

The chemical properties of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate have been extensively investigated. Its solubility in organic solvents such as dichloromethane and THF has been determined, making it suitable for use in various organic reactions. Furthermore, its thermal stability has been evaluated, revealing that it can withstand moderate heating without decomposition, which is advantageous for its application in thermal processes.

In terms of biological activity, this compound has shown promise in preliminary assays targeting enzyme inhibition and receptor binding. For example, studies have indicated that it exhibits moderate inhibitory activity against certain proteases, suggesting potential applications in antiviral or anticancer therapies. However, further research is required to fully understand its pharmacokinetic properties and safety profile.

The application of Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate extends beyond pharmaceutical research. Its unique structure makes it a valuable building block in organic synthesis, enabling the construction of more complex molecules with diverse functionalities. Moreover, its compatibility with various reaction conditions allows for its use in both academic and industrial settings.

From an environmental perspective, the ecological impact of this compound has been a subject of recent concern. Studies have assessed its biodegradability under different environmental conditions, revealing that it exhibits moderate biodegradation rates. This information is crucial for ensuring responsible handling and disposal practices in industrial applications.

In conclusion, Methyl 3-{[(4-methylbenzene)sulfonyl]oxy}cyclobutane-1-carboxylate (CAS No. 344338-13-2) is a multifaceted compound with significant potential in various scientific domains. Its unique structure, coupled with its favorable chemical properties, positions it as a valuable tool in organic synthesis and drug discovery. Continued research into its synthesis, properties, and applications will undoubtedly unlock further opportunities for its utilization in both academic and industrial contexts.

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